Methyl 6-bromo-3-chloropyrazine-2-carboxylate
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Overview
Description
“Methyl 6-bromo-3-chloropyrazine-2-carboxylate” is a chemical compound with the CAS Number: 1256921-67-1 . It has a molecular weight of 251.47 . The IUPAC name for this compound is methyl 6-bromo-3-chloro-2-pyrazinecarboxylate . It is a white to yellow-brown or yellow-green solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H4BrClN2O2/c1-12-6 (11)4-5 (8)9-2-3 (7)10-4/h2H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a white to yellow-brown or yellow-green solid . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Biological Evaluation of Pyrazinecarboxamides
Researchers have developed substituted pyrazinecarboxamides through the condensation of substituted pyrazine-2-carboxylic acids with aminothiazoles or anilines. These compounds exhibit significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. Specifically, derivatives of substituted pyrazinecarboxylic acid have shown noteworthy activity against Mycobacterium tuberculosis and various fungal strains, demonstrating the potential of these compounds in addressing infectious diseases and in agrochemical applications (Doležal et al., 2006).
Pesticidal Activities of Novel Anthranilic Diamides
Novel anthranilic diamide derivatives, containing pyridylpyrazole along with iminodithiocarbamate or thiosemicarbazone motifs, have been synthesized and evaluated for their insecticidal and fungicidal activities. These studies revealed that certain compounds exhibit considerable efficacy against pests such as the oriental armyworm and fungi like Alternaria solani, showcasing the potential of methyl 6-bromo-3-chloropyrazine-2-carboxylate derivatives in developing new agrochemicals (Liu et al., 2018).
Safety and Hazards
properties
IUPAC Name |
methyl 6-bromo-3-chloropyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLDHAIWCZRNOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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